N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a carbamoylphenoxy group, a but-2-yn-1-yl linker, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamoylphenoxy Intermediate: This step involves the reaction of 2-aminobenzoic acid with phosgene to form the carbamoylphenoxy intermediate.
Alkyne Addition: The intermediate is then reacted with 4-bromo-2-butyne under palladium-catalyzed coupling conditions to introduce the but-2-yn-1-yl group.
Methoxybenzamide Formation: Finally, the product is reacted with 3-methoxybenzoyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide
Uniqueness
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.
Properties
IUPAC Name |
2-[4-[(3-methoxybenzoyl)amino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-15-8-6-7-14(13-15)19(23)21-11-4-5-12-25-17-10-3-2-9-16(17)18(20)22/h2-3,6-10,13H,11-12H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCYNLQWYWMKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.